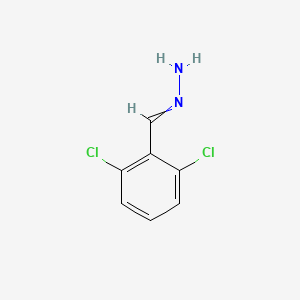

Benzaldehyde, 2,6-dichloro-, hydrazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzaldehyde, 2,6-dichloro-, hydrazone is a useful research compound. Its molecular formula is C7H6Cl2N2 and its molecular weight is 189.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Synthesis

Benzaldehyde, 2,6-dichloro-, hydrazone serves as an important intermediate in the synthesis of various organic compounds. Its ability to form stable complexes with metal ions allows it to be utilized in numerous chemical reactions, making it a versatile reagent in organic synthesis .

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of hydrazones can possess significant antibacterial activity against various bacterial strains. For instance, a series of hydrazone analogues were tested for their antibacterial effects on Escherichia coli and Staphylococcus aureus, demonstrating promising results with minimum inhibitory concentration (MIC) values ranging from 1.59 to 0.39 µg/ml .

- Anticancer Potential : The compound is also being investigated for its anticancer properties. Novel compounds derived from the acylhydrazone group have been synthesized and evaluated for their efficacy against cancer cell lines .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Research is ongoing to evaluate its effectiveness as a lead compound for drug development targeting infectious diseases and cancer .

Industrial Applications

This compound finds applications in various industrial sectors:

- Dyes and Pigments : The compound is used in the production of dyes and pigments due to its chemical properties that allow for color stability and vibrancy .

- Agrochemicals : It serves as an intermediate in the synthesis of agrochemicals, including pesticides and herbicides. For example, it plays a role in producing benzoylurea compounds used in pest control formulations .

Case Study 1: Antibacterial Activity Assessment

A study conducted by Ajani et al. (2017) evaluated a series of hydrazone derivatives for their antibacterial activity against six bacterial species. The results indicated that certain derivatives exhibited potent antibacterial effects with low MIC values, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity Evaluation

Research published in Pharmaceutical Sciences explored novel N-acyl hydrazone derivatives synthesized from benzaldehyde derivatives. These compounds were tested against various cancer cell lines, revealing significant cytotoxicity and promising leads for further drug development .

Q & A

Q. Basic: What are the recommended synthetic methodologies for preparing 2,6-dichlorobenzaldehyde hydrazone, and how can reaction efficiency be optimized?

Answer:

The synthesis involves a condensation reaction between 2,6-dichlorobenzaldehyde and hydrazine derivatives. Optimal conditions include:

- Solvent: Ethanol or methanol under reflux (60–80°C).

- Molar Ratio: 1:1 aldehyde-to-hydrazine ratio, with catalytic acetic acid to accelerate imine formation .

- Purification: Recrystallization from ethanol or column chromatography for higher purity.

Key Considerations: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Yield optimization requires anhydrous conditions to prevent hydrolysis of the hydrazone bond.

Q. Basic: How can spectroscopic techniques validate the structural integrity of 2,6-dichlorobenzaldehyde hydrazone?

Answer:

- NMR:

- IR: Strong C=N stretch at ~1600 cm⁻¹ and N-H bend at ~3300 cm⁻¹ .

- Mass Spectrometry: Molecular ion peak at m/z 215 (C₇H₅Cl₂N₂⁺) with fragmentation patterns confirming Cl substituents.

Q. Advanced: What computational strategies are effective for analyzing protein-ligand interactions of 2,6-dichlorobenzaldehyde hydrazone?

Answer:

- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite can model binding poses. Key parameters:

- MD Simulations: Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .

Example Data (Docking):

| Protein Target | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| COX-2 | -8.2 | H-bond with Arg120, hydrophobic with Val523 |

| CYP3A4 | -7.5 | π-π stacking with Phe304, halogen-Cl interaction |

Q. Advanced: How can researchers design assays to evaluate the cytostatic or insecticidal activity of 2,6-dichlorobenzaldehyde hydrazone?

Answer:

- Cytostatic Assays:

- Cell Lines: Use MCF-7 (breast cancer) or HeLa cells.

- MTT Protocol: Treat cells with 10–100 µM hydrazone for 48 hrs; measure IC₅₀ via absorbance at 570 nm .

- Insecticidal Testing:

Q. Basic: What are critical solubility and stability parameters for handling 2,6-dichlorobenzaldehyde hydrazone in experimental workflows?

Answer:

- Solubility:

- Polar aprotic solvents (DMSO, DMF) > ethanol > water (<0.1 mg/mL).

- Stability:

Q. Advanced: How should researchers address discrepancies in reported bioactivity data for hydrazone derivatives?

Answer:

- Experimental Variables:

- Meta-Analysis: Compare structural analogs (e.g., 4-Cl vs. 2,6-Cl substitutions) to isolate electronic/steric effects on activity .

Q. Advanced: What strategies enhance the selectivity of 2,6-dichlorobenzaldehyde hydrazone for specific biological targets?

Answer:

- Structural Modifications:

- Prodrug Design: Conjugate with PEG or liposomes to improve bioavailability and target tumor microenvironments .

特性

IUPAC Name |

(2,6-dichlorophenyl)methylidenehydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2/c8-6-2-1-3-7(9)5(6)4-11-10/h1-4H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYTWFKXYPSYJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=NN)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。